TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperdine []. It is classified as a potent and selective T-type calcium channel blocker, showing significant potential as an antinociceptive agent []. TTA-P2 plays a crucial role in scientific research, specifically in investigating pain pathways and developing novel pain management strategies.
While specific structural analysis of TTA-P2 is not provided, its parent compound, raclopride (another substituted benzamide), offers structural insights []. Raclopride's benzamide moiety exists in a planar conformation stabilized by intramolecular hydrogen bonds []. This planarity is likely maintained in TTA-P2. The side chain of raclopride exhibits conformational flexibility, adopting either extended or folded conformations []. Similar side chain flexibility might be anticipated in TTA-P2.
TTA-P2 acts by potently and reversibly blocking T-type calcium channels, specifically the CaV3.2 isoform, in rat sensory neurons []. This blockage primarily occurs through the stabilization of the channel in its inactive state []. Importantly, TTA-P2 demonstrates high selectivity for T-type channels, exhibiting 100- to 1000-fold lower affinity for other calcium and sodium channels involved in pain transmission [].
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4